methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
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Overview
Description
Methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, a nitrophenyl group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and may require catalysts to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted pyrrole compounds .
Scientific Research Applications
Methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenyl 3-methoxybenzoate: Similar structure with a methoxybenzoate group.
4-Methoxy-3-nitroacetophenone: Contains a methoxy and nitro group but differs in the core structure
Uniqueness
Methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl (4Z)-1-ethyl-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-5-18-10(2)15(17(21)25-4)12(16(18)20)8-11-6-7-14(24-3)13(9-11)19(22)23/h6-9H,5H2,1-4H3/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLSYZRBNGGTTM-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=CC2=CC(=C(C=C2)OC)[N+](=O)[O-])C1=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(/C(=C/C2=CC(=C(C=C2)OC)[N+](=O)[O-])/C1=O)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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